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Compound of Interest

Compound Name: 1-Methylindole-3-carboxylic acid

Cat. No.: B1347649

Spectroscopic Profile of 1-Methylindole-3-
carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
Methylindole-3-carboxylic acid (CAS No: 32387-21-6), a vital building block in
pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for 1-Methylindole-3-carboxylic acid is C10HosNO:z, with a molecular
weight of 175.18 g/mol . The subsequent tables summarize the essential spectroscopic data for
this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR) Data
While specific experimental *H NMR data for 1-Methylindole-3-carboxylic acid was not found

in the available resources, data for the closely related compound, methyl 1H-indole-3-
carboxylate in DMSO-ds, provides valuable insight into the expected chemical shifts for the
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indole ring protons. The acidic proton of the carboxylic acid is anticipated to appear as a broad
singlet at a downfield chemical shift, typically around 12 ppm.[1][2]

Expected Chemical Shift

Proton Assignment Multiplicity
(ppm)

H-2 ~8.13 Singlet
H-4 ~8.06 Doublet
H-7 ~7.53 Doublet
H-5, H-6 ~7.22 Multiplet
N-CHs ~3.84 Singlet
COOH ~12.0 (Broad) Singlet

Note: The expected chemical shifts for the indole ring protons are based on the data for methyl
1H-indole-3-carboxylate in DMSO-de. The actual values for 1-Methylindole-3-carboxylic acid
may vary slightly.

13C NMR (Carbon-13 NMR) Data

Similar to the proton NMR data, specific experimental 13C NMR data for 1-Methylindole-3-
carboxylic acid is not readily available. The table below provides expected chemical shifts
based on data from methyl 1H-indole-3-carboxylate and general knowledge of carboxylic acid
spectra. The carboxyl carbon typically resonates in the range of 165-185 ppm.[1][2]
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Carbon Assignment

Expected Chemical Shift (ppm)

Cc=0 ~165-170
C-7a ~136
C-3a ~126

C-2 ~130-135
C-4 ~122

c-7 ~121

C-5 ~120

C-6 ~111

c-3 ~107
N-CHs ~33

Note: The expected chemical shifts for the indole ring carbons are based on the data for methyl

1H-indole-3-carboxylate. The actual values for 1-Methylindole-3-carboxylic acid may vary.

Infrared (IR) Spectroscopy

An FTIR spectrum of 1-Methylindole-3-carboxylic acid has been recorded using a Bruker

Tensor 27 FT-IR instrument with the KBr pellet technique.[3] The characteristic absorption

bands for the functional groups present in the molecule are as follows:

Characteristic Absorption

Functional Group Intensity
(cm™)

O-H (Carboxylic Acid) 2500-3300 Strong, Broad

C=0 (Carboxylic Acid) 1680-1710 Strong

C-H (Aromatic) 3000-3100 Medium

C=C (Aromatic) 1450-1600 Medium

C-N 1180-1360 Medium
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Mass Spectrometry (MS)

The mass spectrum of 1-Methylindole-3-carboxylic acid is expected to show a molecular ion
peak (M*) at m/z 175. The fragmentation pattern of aromatic carboxylic acids typically involves
the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[4]

m/z Assignment
175 [M]*

158 [M-OH]*
130 [M-COOH]*

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

Weigh approximately 5-25 mg of 1-Methylindole-3-carboxylic acid for *H NMR (50-100 mg
for 3C NMR).

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-de or
CDCIs) in a clean, dry NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing if required by the instrument.

o Cap the NMR tube and gently agitate to ensure complete dissolution.
Instrumentation and Data Acquisition:
 Instrument: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

e Nuclei: H and 13C.
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o Temperature: Standard probe temperature (e.g., 298 K).
e 'H NMR Parameters:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 16-64 (depending on sample concentration).
o Relaxation delay: 1-2 seconds.
e 13C NMR Parameters:
o Pulse sequence: Proton-decoupled single-pulse experiment.
o Number of scans: 1024 or more (due to the low natural abundance of 13C).

o Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind a small amount (1-2 mg) of 1-Methylindole-3-carboxylic acid with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and
pestle until a fine, homogeneous powder is obtained.

e Place a portion of the powder into a pellet press.
o Apply pressure to form a thin, transparent or translucent pellet.

Instrumentation and Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27).[3]

Mode: Transmission.

Spectral Range: Typically 4000-400 cm~1.

Resolution: 4 cm~1.
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e Procedure:

(¢]

Record a background spectrum of the empty sample compartment.

[¢]

Place the KBr pellet in the sample holder.

[¢]

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

[e]

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation:

» Dissolve a small amount of 1-Methylindole-3-carboxylic acid in a suitable volatile solvent
(e.g., methanol or acetonitrile).

e The concentration should be in the range of 1-10 pg/mL.
Instrumentation and Data Acquisition (Electron lonization - EIl):

Instrument: A mass spectrometer with an electron ionization source (e.g., a GC-MS system).

« lonization Mode: Electron lonization (EI).
» Electron Energy: Typically 70 eV.
 Inlet System: Direct insertion probe or gas chromatograph.
e Analyzer: Quadrupole or Time-of-Flight (TOF).
e Procedure:
o Introduce the sample into the ion source.

o The sample is vaporized and then bombarded with electrons, causing ionization and
fragmentation.
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o The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer
and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-Methylindole-3-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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